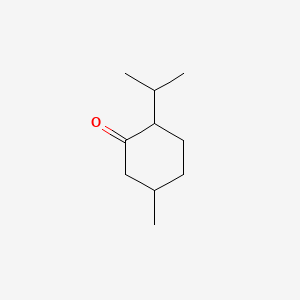

Menthone

Beschreibung

Contextual Significance within Monoterpenoids

Monoterpenoids are a diverse group of natural products derived from two isoprene (B109036) units, playing crucial roles in plant metabolism and exhibiting a wide range of biological activities. frontiersin.orgfrontiersin.org They are major components of plant essential oils and are found in various medicinal herbs. frontiersin.orgfrontiersin.org (-)-Menthone (B42992) holds significance within this class primarily as a key constituent of essential oils from Mentha species, such as peppermint (Mentha x piperita) and corn mint (Mentha arvensis). wikipedia.orgperfumerflavorist.comnih.gov

In the context of biosynthesis, (-)-menthone is an important intermediate in the pathway leading to (-)-menthol, the principal flavor component of peppermint oil. frontiersin.orgnih.govoup.com The biosynthesis begins with the formation of geranyl diphosphate (B83284), followed by cyclization to limonene, and subsequent enzymatic steps involving oxidation and reduction reactions. frontiersin.orgnih.gov Pulegone (B1678340) reductase, for instance, is an enzyme involved in the stereoselective reduction of pulegone to produce menthone, influencing the stereochemistry of the resulting menthol (B31143). frontiersin.org

The presence and relative abundance of (-)-menthone alongside other monoterpenoids like menthol and isothis compound (B49636) contribute to the characteristic aroma and properties of these essential oils. wikipedia.orgpernaton.ch Academic research often investigates the enzymatic pathways involved in the biosynthesis of these compounds and the factors influencing their production in plants. frontiersin.orgnih.govoup.com

Historical Perspectives on (-)-Menthone Discovery and Characterization

The history of (-)-menthone is intertwined with the study of menthol and the essential oils derived from mint plants. While menthol was isolated earlier, the characterization of this compound as a distinct compound came later. wikipedia.orgbionity.com this compound was first described in 1881 by Moriya. wikipedia.orgperfumerflavorist.com Shortly after Moriya's report, Atkinson and Yoshida also reported the isolation of this compound as a pure substance. perfumerflavorist.com

Early characterization efforts involved chemical reactions to understand its structure and properties. This compound was synthesized by heating menthol with chromic acid, a method that highlighted the structural relationship between the two compounds. wikipedia.orgatamanchemicals.com Its structure was further confirmed through synthesis from 2-isopropyl-5-methylpimelic acid. wikipedia.org

The study of this compound also played a role in the development of fundamental organic chemistry transformations. It was one of the original substrates used in the discovery of the Baeyer-Villiger oxidation by Adolf Von Baeyer and Victor Villiger in 1899. wikipedia.org This reaction, where this compound reacted with monopersulfuric acid to form a lactone, provided insights into the oxidative cleavage of ketones. wikipedia.org

The stereochemistry of this compound, with its two asymmetric centers, leading to the existence of four stereoisomers (two pairs of enantiomers: this compound and isothis compound), was also a subject of early investigation. wikipedia.org The (2S,5R) isomer is the most abundant in nature and is known as (-)-menthone or l-menthone due to its negative optical rotation. wikipedia.org Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are now routinely used for the identification and characterization of (-)-menthone in complex mixtures like essential oils, building upon these historical foundations. wikipedia.orgscribd.comiscientific.org

The physical properties of (-)-menthone, such as its boiling point and density, were determined through these early characterization efforts. wikipedia.orgnih.gov

Here is a table summarizing some key physical properties of (-)-Menthone:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O | wikipedia.org |

| Molar Mass | 154.253 g·mol⁻¹ | wikipedia.org |

| Density | 0.895 g/cm³ at 20 °C | wikipedia.orgnih.gov |

| Melting Point | -6 °C | wikipedia.orgnih.gov |

| Boiling Point | 207 °C (405 °F; 480 K) or 210 °C | wikipedia.orgnih.gov |

| Optical Activity | [α]²⁰/D -20° (neat) | sigmaaldrich.com |

| Refractive Index | n²⁰/D 1.45 (lit.) or 1.4480-1.4520 @ 20 °C | nih.govsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Menthone

Central Role in Menthol (B31143) Biosynthesis Pathway

(-)-Menthone (B42992) is a key intermediate in the intricate biosynthetic pathway of (-)-menthol, the principal component of peppermint (Mentha x piperita) essential oil. nih.gov The formation of (-)-menthone is the result of a series of sequential enzymatic reactions that begin with simple five-carbon isoprenoid units and proceed through a cascade of cyclization, hydroxylation, oxidation, reduction, and isomerization steps. nih.govnih.gov This pathway is highly regulated and compartmentalized within the plant's specialized secretory structures, known as peltate glandular trichomes. nih.govnih.gov The following sections detail the specific steps leading from primary metabolism to (+)-pulegone, the immediate precursor to (-)-menthone.

The fundamental building blocks for all terpenoids, including (-)-menthone, are two five-carbon (C5) isomers: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP). frontiersin.orgresearchgate.net In plants, these universal isoprenoid precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. researchgate.netfigshare.com The MEP pathway is primarily responsible for producing the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). researchgate.netlibretexts.org Since (-)-menthone is a monoterpenoid, its biosynthesis originates from IPP and DMAPP supplied by the MEP pathway within the leucoplasts of peppermint oil gland cells. frontiersin.orgnih.gov

The first committed step towards monoterpene synthesis involves the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. youtube.comacs.org This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) and yields the ten-carbon (C10) acyclic intermediate, Geranyl Diphosphate (GPP). frontiersin.orgresearchgate.netpnas.org GPP serves as the universal precursor for the vast array of monoterpenes found in nature. frontiersin.orgresearchgate.net

In the menthol pathway, GPP is then converted into the cyclic monoterpene (-)-(4S)-limonene. nih.govnih.gov This crucial cyclization reaction is catalyzed by the enzyme (-)-4S-limonene synthase (LS). nih.govnih.gov The enzyme facilitates the ionization of GPP and directs the resulting carbocation through a series of rearrangements to form the characteristic p-menthane (B155814) ring structure of limonene. nih.govresearchgate.net This step establishes the foundational carbon skeleton for subsequent modifications leading to (-)-menthone. nih.gov

Following its synthesis in the leucoplasts, (-)-limonene (B1674923) is transferred to the endoplasmic reticulum, where it undergoes a regio- and stereospecific hydroxylation. nih.govfrontiersin.org This reaction is a critical step that introduces an oxygen functional group, paving the way for further redox reactions. nih.gov The enzyme responsible is a cytochrome P450 monooxygenase called (-)-(4S)-limonene-3-hydroxylase (L3H). frontiersin.orgresearchgate.netnih.gov L3H utilizes molecular oxygen and NADPH to hydroxylate (-)-limonene at the C3 position, producing (-)-trans-isopiperitenol (B1216475) as the specific product. nih.govnih.gov This hydroxylation is highly specific; in the closely related spearmint, a different hydroxylase acts on the C6 position, leading to a distinct metabolic pathway. nih.govnih.gov

The next step in the pathway is the oxidation of the newly introduced hydroxyl group. The alcohol, (-)-trans-isopiperitenol, is converted to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone (B1197589). nih.govnih.gov This dehydrogenation is catalyzed by a soluble, NAD⁺-dependent enzyme known as (-)-trans-isopiperitenol dehydrogenase (IPDH). researchgate.netnih.govresearchgate.net The reaction removes two hydrogen atoms from the substrate, forming the ketone and a reduced NADH molecule. nih.gov Research has identified and characterized IPDH from Mentha piperita, confirming its role in oxidizing (-)-trans-isopiperitenol. nih.govresearchgate.net

Contrary to earlier hypotheses, the pathway does not proceed directly from (-)-isopiperitenone to (+)-pulegone. nih.gov Instead, (-)-isopiperitenone undergoes a conjugate reduction of its endocyclic double bond. nih.govnih.gov This reaction is catalyzed by the NADPH-dependent enzyme (-)-isopiperitenone reductase (IPR). researchgate.netacs.orgnih.gov The enzyme stereoselectively reduces the carbon-carbon double bond within the ring to yield (+)-cis-isopulegone. nih.govnih.govqmul.ac.uk This step is crucial as it sets the stereochemistry for the subsequent intermediates. nih.gov Studies have confirmed that (+)-cis-isopulegone, not piperitenone, is the key intermediate that is further metabolized towards (+)-pulegone. nih.gov

The final step in this sequence before the formation of menthone isomers is the isomerization of (+)-cis-isopulegone to (+)-pulegone. nih.govacs.org This reaction involves the migration of the remaining carbon-carbon double bond to a more thermodynamically stable position, in conjugation with the carbonyl group. acs.orgacs.org The enzyme responsible for this step is (+)-cis-isopulegone isomerase (IPGI). researchgate.netresearchgate.net For a long time, this was the only enzyme in the menthol pathway that had not been fully characterized in Mentha. frontiersin.orgwsu.edu However, research has demonstrated that enzymes from the ketosteroid isomerase family can efficiently catalyze this transformation, confirming its role in the pathway. researchgate.netacs.org The product, (+)-pulegone, is a critical branch-point metabolite that can either be reduced to (-)-menthone or converted to menthofuran (B113398). nih.govfrontiersin.org

Enzymes of the (-)-Menthone Biosynthetic Pathway

| Step | Substrate(s) | Enzyme | Product(s) |

| 1 | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Geranyl Diphosphate Synthase (GPPS) | Geranyl Diphosphate (GPP) |

| 2 | Geranyl Diphosphate (GPP) | (-)-4S-Limonene Synthase (LS) | (-)-(4S)-Limonene |

| 3 | (-)-(4S)-Limonene | (-)-(4S)-Limonene-3-Hydroxylase (L3H) | (-)-trans-Isopiperitenol |

| 4 | (-)-trans-Isopiperitenol | (-)-trans-Isopiperitenol Dehydrogenase (IPDH) | (-)-Isopiperitenone |

| 5 | (-)-Isopiperitenone | (-)-Isopiperitenone Reductase (IPR) | (+)-cis-Isopulegone |

| 6 | (+)-cis-Isopulegone | (+)-cis-Isopulegone Isomerase (IPGI) | (+)-Pulegone |

Pulegone (B1678340) Reductase-Catalyzed Formation of (-)-Menthone and (+)-Isothis compound

In the biosynthesis of valuable p-menthane monoterpenes, the formation of (-)-menthone is a critical step, primarily catalyzed by the enzyme (+)-pulegone reductase (PR). nih.govfrontiersin.org This enzyme facilitates the reduction of the C2–C8 alkene double bond in (+)-pulegone, a central intermediate in the metabolic pathway. nih.govfrontiersin.org The reaction, which is dependent on the cofactor NADPH, results in the production of two diastereomers: (-)-menthone and (+)-isothis compound. nih.govuniprot.org This enzymatic conversion is a key determinant of the stereochemistry of the subsequent products in the menthol biosynthesis pathway. nih.govfrontiersin.orgresearchgate.net

The cytosolic enzyme (+)-pulegone reductase synthesizes both (-)-menthone and (+)-isothis compound from (+)-pulegone. pnas.org In Mentha piperita (peppermint), this reaction yields (-)-menthone and (+)-isothis compound in a ratio of approximately 2:1. frontiersin.org Another study reported a ratio of 55:45. nih.gov This stereoselective reduction is pivotal as it channels the metabolic flux towards the formation of specific menthol isomers. nih.govresearchgate.net

Enzyme Characterization: (+)-Pulegone Reductase (PR)

(+)-Pulegone reductase (EC 1.3.1.81) from Mentha piperita is a well-characterized enzyme that belongs to the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily. nih.govfrontiersin.org The cDNA for this enzyme has an open reading frame of 1026 nucleotides, which encodes a protein consisting of 342 amino acid residues with a calculated molecular weight of 37,914 Da. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Commission Number | EC 1.3.1.81 | nih.govfrontiersin.org |

| Protein Family | Medium-chain dehydrogenase/reductase (MDR) | nih.govnih.gov |

| Encoded Protein Size | 342 residues | nih.gov |

| Molecular Weight | 37,914 Da | nih.gov |

| Optimal pH | 5.0 | nih.gov |

| Km for (+)-pulegone | 2.3 µM / 3.00 µM | nih.govnih.gov |

| Km for NADPH | 6.9 µM | nih.gov |

| kcat | 1.8 s-1 | nih.gov |

| Cofactor Requirement | NADPH (absolute) | uniprot.org |

Stereoselectivity of Pulegone Reductase

The stereoselectivity of (+)-pulegone reductase is a crucial aspect of its function, dictating the ratio of (-)-menthone to (+)-isothis compound produced. In vitro assays have demonstrated that the wild-type enzyme from M. piperita converts (+)-pulegone into (-)-menthone and (+)-isothis compound at a ratio of approximately 2:1. frontiersin.org Another source indicates a ratio of 70:30. uniprot.org This inherent stereoselectivity is critical for determining the final composition of the essential oil.

Structural and site-directed mutagenesis studies have identified specific amino acid residues that are key determinants of this stereoselectivity. nih.govresearchgate.net Research has shown that residues Leu56, Val282, and Val284 play a significant role in determining the stereoselectivity for the substrate pulegone and are major contributors to the product stereoselectivity. nih.govresearchgate.netosti.govnih.gov Understanding the molecular basis of this stereoselectivity provides a foundation for potentially engineering the enzyme to produce enantiomerically pure products for industrial applications. nih.govresearchgate.net

Substrate Specificity of Pulegone Reductase

(+)-Pulegone reductase exhibits a high degree of substrate specificity. The enzyme from Mentha piperita shows a higher binding affinity for (+)-pulegone (Km 3.00 µM) compared to its enantiomer, (-)-pulegone (B56846) (Km 8.63 µM). nih.gov The enzyme is unable to utilize either (-)-isopiperitenone or (+)-cis-isopulegone as substrates, nor can it catalyze the reverse reaction with (-)-menthone or (+)-isothis compound. uniprot.org

Further investigations into its substrate range revealed that the enzyme does not act on other related monoterpenes such as (+)-limonene, (-)-limonene, (+)-menthofuran, (-)-(1R,4S)-p-mentha-2,8-dien-1-ol, carveol, (-)-perilllc alcohol, and (-)-carvone. nih.gov This narrow substrate specificity ensures that the enzyme specifically channels (+)-pulegone into the next steps of the menthol biosynthetic pathway.

Subsequent Reduction of (-)-Menthone to Menthol and Neomenthol

Following its formation, (-)-menthone serves as a substrate for further reduction to produce different stereoisomers of menthol. pnas.org This conversion is carried out by two distinct NADPH-dependent ketoreductases, which exhibit different stereospecificities. nih.govnih.gov The activities of these reductases are critical in determining the final profile of menthol isomers in peppermint essential oil. nih.gov

This compound Reductases: (-)-Menthone:(-)-(3R)-Menthol Reductase and (-)-Menthone:(+)-(3S)-Neomenthol Reductase

Two key enzymes are responsible for the reduction of (-)-menthone: (-)-menthone:(-)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNR). pnas.orgnih.govresearchgate.net Both enzymes belong to the short-chain dehydrogenase/reductase (SDR) family, and their deduced amino acid sequences share 73% identity. nih.govnih.gov

The (-)-menthone:(+)-(3S)-neomenthol reductase cDNA encodes a protein of 35,722 Da. This enzyme has a pH optimum of 9.3 and displays Km values of 674 µM for (-)-menthone and 10 µM for NADPH, with a kcat of 0.06 s-1. nih.govnih.gov

The recombinant (-)-menthone:(-)-(3R)-menthol reductase has a deduced size of 34,070 Da and functions optimally at a neutral pH. nih.govnih.gov It exhibits Km values of 3.0 µM for (-)-menthone, 41 µM for (+)-isothis compound, and 0.12 µM for NADPH, with a kcat of 0.6 s-1. nih.govnih.gov

| Parameter | (-)-Menthone:(-)-(3R)-Menthol Reductase (MMR) | (-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | Reference |

|---|---|---|---|

| Deduced Protein Size | 34,070 Da | 35,722 Da | nih.govnih.gov |

| Optimal pH | Neutral | 9.3 | nih.govnih.gov |

| Km for (-)-menthone | 3.0 µM | 674 µM | nih.govnih.gov |

| Km for (+)-isothis compound | 41 µM | > 1 mM | nih.govnih.gov |

| Km for NADPH | 0.12 µM | 10 µM | nih.govnih.gov |

| kcat | 0.6 s-1 | 0.06 s-1 | nih.govnih.gov |

Stereochemical Outcomes of this compound Reduction

The two this compound reductases produce different stereochemical products from the same substrates, (-)-menthone and (+)-isothis compound. nih.gov

The (-)-menthone:(-)-(3R)-menthol reductase (MMR) converts (-)-menthone primarily to (-)-(3R)-menthol (95%), with a small amount of (+)-(3S)-neomenthol (5%) being formed. nih.govnih.gov When (+)-isothis compound is the substrate, this enzyme produces (+)-(3R)-neoisomenthol (87%) and (+)-(3S)-isomenthol (13%). nih.govnih.gov

In contrast, the (-)-menthone:(+)-(3S)-neomenthol reductase (MNR) reduces (-)-menthone to yield predominantly (+)-(3S)-neomenthol (94%), with only 6% (-)-(3R)-menthol. nih.govnih.gov When acting on (+)-isothis compound, MNR produces (+)-(3S)-isomenthol (86%) and (+)-(3R)-neoisomenthol (14%). nih.govnih.gov These distinct stereochemical outcomes are fundamental to achieving the specific isomeric composition of menthol found in peppermint. nih.govnih.gov

| Enzyme | Substrate | Primary Product (% Yield) | Secondary Product (% Yield) | Reference |

|---|---|---|---|---|

| (-)-Menthone:(-)-(3R)-Menthol Reductase (MMR) | (-)-Menthone | (-)-(3R)-Menthol (95%) | (+)-(3S)-Neomenthol (5%) | nih.govnih.gov |

| (+)-Isothis compound | (+)-(3R)-Neoisomenthol (87%) | (+)-(3S)-Isomenthol (13%) | nih.govnih.gov | |

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | (-)-Menthone | (+)-(3S)-Neomenthol (94%) | (-)-(3R)-Menthol (6%) | nih.govnih.gov |

| (+)-Isothis compound | (+)-(3S)-Isomenthol (86%) | (+)-(3R)-Neoisomenthol (14%) | nih.govnih.gov |

Alternative and Branch-Point Pathways

The biosynthesis of (-)-menthone is part of a larger, developmentally regulated metabolic network within the glandular trichomes of peppermint leaves. nih.gov While the primary pathway proceeds from (+)-pulegone to (-)-menthone, significant alternative routes and isomerizations exist that influence the final monoterpene profile.

Formation of (+)-Menthofuran from (+)-Pulegone by Menthofuran Synthase (MFS)

A significant alternative fate for (+)-pulegone is its oxidation to (+)-menthofuran, a reaction that competes with the reduction pathway to (-)-menthone. nih.gov This conversion is catalyzed by (+)-menthofuran synthase (MFS), an endoplasmic reticulum-localized, cytochrome P450-dependent monooxygenase. pnas.orgnih.gov The enzyme, more formally named (+)-pulegone 9-hydroxylase, requires NADPH and molecular oxygen to function. nih.gov

The proposed mechanism involves the hydroxylation of the syn-methyl group of the isopropylidene moiety of (+)-pulegone. nih.gov This is followed by a spontaneous intramolecular cyclization to form a hemiketal intermediate, which then dehydrates to yield the final furan (B31954) ring structure of (+)-menthofuran. nih.gov The formation of (+)-menthofuran is often considered undesirable in high-quality peppermint oil, and its accumulation is frequently associated with specific environmental or stress conditions. pnas.orgnih.gov

Interconversion with (+)-Isothis compound

(-)-Menthone exists in a dynamic equilibrium with its diastereomer, (+)-isothis compound. wikipedia.org In this relationship, the isopropyl and methyl groups are in a trans-configuration in this compound and a cis-configuration in isothis compound (B49636). wikipedia.org The interconversion between these two isomers is facile and reversible. wikipedia.org At room temperature, the equilibrium favors the more stable trans-configuration of (-)-menthone, with the (+)-isothis compound content reaching approximately 29%. wikipedia.org This natural tendency to interconvert makes it challenging to obtain either isomer in high purity.

The interconversion between (-)-menthone and (+)-isothis compound occurs via a reversible epimerization reaction. wikipedia.org This process involves a change in the stereochemistry at the carbon atom bearing the isopropyl group (C4). The mechanism proceeds through the formation of an enol or enolate intermediate. wikipedia.org Abstraction of the acidic alpha-proton at C4 by a base (or acid catalysis) results in the formation of a planar enol intermediate. The loss of chirality at this center allows for re-protonation to occur from either face of the double bond. This non-stereospecific re-protonation leads to the formation of both (-)-menthone and (+)-isothis compound, facilitating their continuous interconversion until equilibrium is reached. wikipedia.org

Regulation of this compound Biosynthesis

The flow of metabolites through the (-)-menthone pathway and its competing branches is not static; it is meticulously regulated at multiple levels to respond to developmental cues and external stimuli. This regulation ensures that monoterpene synthesis is aligned with the plant's physiological state.

Gene Expression and Enzyme Activity

The biosynthesis of monoterpenes in peppermint is predominantly controlled at the level of gene expression. nih.govnih.gov Studies have shown a strong correlation between the transcript levels of the biosynthetic genes, the corresponding enzyme activities, and the rate of monoterpene production. pnas.org The enzymes responsible for the conversion of primary metabolites into (-)-menthone exhibit coordinated developmental profiles, with their activities peaking in young, expanding leaves (approximately 12 to 20 days old), which corresponds to the maximal rate of essential oil biosynthesis. nih.govresearchgate.net

A key regulatory interaction occurs at the (+)-pulegone branch point. The product of the alternative pathway, (+)-menthofuran, plays a crucial role in regulating the flux towards (-)-menthone. nih.gov High levels of (+)-menthofuran have been shown to cause a decrease in the transcript levels of the gene encoding pulegone reductase (PR), the enzyme that reduces (+)-pulegone to (-)-menthone. nih.govpnas.orgpnas.org This downregulation of the pr gene leads to reduced enzyme activity, causing an accumulation of (+)-pulegone and a decreased flow into the (-)-menthone pathway. nih.govnih.gov Therefore, the metabolic fate of (+)-pulegone is influenced by a feedback mechanism where the expression of menthofuran synthase (mfs) indirectly controls the activity of pulegone reductase via the action of its product, (+)-menthofuran. nih.govpnas.org

| Enzyme | Gene | Function | Regulatory Observations |

|---|---|---|---|

| Pulegone Reductase | pr | Catalyzes the reduction of (+)-pulegone to (-)-menthone. | Transcript levels are down-regulated by (+)-menthofuran. nih.govpnas.org Activity is developmentally regulated, peaking in young leaves. nih.gov |

| Menthofuran Synthase | mfs | Catalyzes the oxidation of (+)-pulegone to (+)-menthofuran. | Control resides primarily at the level of transcription. nih.govpnas.org Expression is influenced by environmental stress. researchgate.netresearchgate.net |

Environmental Factors and Stress Responses Influencing Pathways

Environmental conditions significantly impact the composition of peppermint essential oil by altering the regulation of biosynthetic pathways. nih.gov Various abiotic stressors can shift the metabolic balance at the (+)-pulegone branch point, often leading to an increase in the accumulation of (+)-pulegone and (+)-menthofuran at the expense of (-)-menthone and its derivatives. pnas.orgnih.gov

Stress factors known to promote this shift include:

Drought Stress: Under water deficit conditions, the expression of the mfs gene is often increased, while the expression of the pr gene is decreased. researchgate.net This altered gene expression pattern shunts (+)-pulegone towards the formation of (+)-menthofuran, leading to its accumulation. researchgate.net

Light and Temperature: Conditions such as low light intensity and high night temperatures are also known to favor the accumulation of (+)-pulegone and (+)-menthofuran. pnas.orgnih.gov

Heavy Metal Stress: Exposure to heavy metals like cadmium can also alter gene expression. Studies have shown that cadmium stress leads to an increase in the expression of the mfs gene and a reduction in the expression of the pr gene, resulting in higher concentrations of menthofuran and pulegone. researchgate.netnih.gov Conversely, lead stress has been observed to cause a downregulation of the MFS gene and an upregulation of the PR gene. researchgate.net

These responses suggest that the redirection of metabolic flux towards (+)-menthofuran may be part of a general stress response mechanism in peppermint. nih.gov

| Stress Factor | Effect on mfs Gene Expression | Effect on pr Gene Expression | Resulting Change in Metabolites |

|---|---|---|---|

| Drought | Increased researchgate.net | Decreased researchgate.net | Increased (+)-menthofuran and (+)-pulegone researchgate.net |

| Cadmium | Increased researchgate.netnih.gov | Decreased researchgate.netnih.gov | Increased (+)-menthofuran and (+)-pulegone researchgate.net |

| Lead | Decreased researchgate.net | Increased researchgate.net | Decreased (+)-menthofuran, increased flux towards (-)-menthone researchgate.net |

Subcellular Localization of Biosynthetic Steps

The biosynthesis of (-)-Menthone in plants, particularly in species of the Mentha genus, is a highly organized and compartmentalized process. nih.gov Research has demonstrated that the entire pathway, from primary metabolites to the final monoterpene products, is localized within the secretory cells of peltate glandular trichomes, which are specialized epidermal structures. nih.govfrontiersin.orgnih.gov However, the individual enzymatic steps are further segregated into distinct subcellular organelles, requiring the transport of metabolic intermediates across various membranes. nih.govresearchgate.netsigmaaldrich.com This complex spatial organization highlights the intricate cellular machinery dedicated to the production of these specialized metabolites. nih.govconsensus.app

Immunocytochemical localization studies have been instrumental in mapping the specific sites of each biosynthetic reaction. The pathway initiates in the leucoplasts, proceeds to the endoplasmic reticulum and mitochondria, and concludes in the cytosol, showcasing a remarkable example of metabolic channeling across different cellular compartments. nih.gov

Detailed research findings on the subcellular location of the key enzymes involved in the (-)-Menthone biosynthetic pathway are summarized below.

Research Findings on Enzyme Localization

The initial steps of monoterpene biosynthesis occur within the leucoplasts, which are non-photosynthetic plastids found in the secretory cells. nih.gov

Leucoplasts : The pathway begins with the formation of geranyl diphosphate (GPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a reaction catalyzed by geranyl diphosphate synthase (GPPS) . nih.gov This enzyme has been definitively localized to the leucoplasts. nih.gov Within the same organelle, (-)-limonene synthase , the enzyme that performs the committed step of cyclizing GPP to the parent olefin (-)-limonene, is also found. nih.govnih.gov

Following its synthesis in the leucoplasts, (-)-limonene is transported out to the endoplasmic reticulum for the next modification.

Endoplasmic Reticulum (ER) : The hydroxylation of (-)-limonene at the C3 position is catalyzed by (-)-limonene-3-hydroxylase , a cytochrome P450 monooxygenase. nih.gov Immunogold labeling has confirmed that this enzyme is associated with the smooth endoplasmic reticulum of the gland cells. nih.gov

The resulting intermediate, (-)-trans-isopiperitenol, is then shuttled to the mitochondria for oxidation.

Mitochondria : The enzyme (-)-trans-isopiperitenol dehydrogenase , which oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone, has been specifically localized to the mitochondria of the secretory cells. nih.govconsensus.app

The final series of reactions that produce (-)-Menthone take place in the cytosol.

Cytosol : The reduction of the activated double bond in (-)-isopiperitenone to yield (+)-cis-isopulegone is carried out by the soluble, NADPH-dependent enzyme (-)-isopiperitenone reductase . nih.govnih.gov This is followed by the isomerization of the remaining double bond into conjugation with the carbonyl group by (+)-cis-isopulegone isomerase , forming (+)-pulegone. nih.govnih.gov The final step in the formation of (-)-Menthone is the reduction of (+)-pulegone, a reaction catalyzed by (+)-pulegone reductase . nih.govnih.gov Both isopiperitenone (B1196671) reductase and pulegone reductase have been localized to the cytoplasm of the secretory cells. nih.govnih.gov Subsequent conversion of (-)-menthone to (-)-menthol, catalyzed by (-)-menthone reductase , also occurs in the cytosol. nih.govnih.gov

The following interactive table provides a summary of the subcellular localization for the key enzymes in the (-)-Menthone biosynthetic pathway.

| Enzyme | Abbreviation | Reaction | Subcellular Location |

| Geranyl Diphosphate Synthase | GPPS | IPP + DMAPP → Geranyl Diphosphate | Leucoplast |

| (-)-Limonene Synthase | LS | Geranyl Diphosphate → (-)-Limonene | Leucoplast |

| (-)-Limonene-3-Hydroxylase | L3OH | (-)-Limonene → (-)-trans-Isopiperitenol | Endoplasmic Reticulum |

| (-)-trans-Isopiperitenol Dehydrogenase | IPD | (-)-trans-Isopiperitenol → (-)-Isopiperitenone | Mitochondria |

| (-)-Isopiperitenone Reductase | IPR | (-)-Isopiperitenone → (+)-cis-Isopulegone | Cytosol |

| (+)-cis-Isopulegone Isomerase | IPI | (+)-cis-Isopulegone → (+)-Pulegone | Cytosol |

| (+)-Pulegone Reductase | PR | (+)-Pulegone → (-)-Menthone | Cytosol |

This compartmentalization necessitates a coordinated movement of intermediates between the leucoplast, endoplasmic reticulum, mitochondria, and cytosol, underscoring the complexity of monoterpene biosynthesis within the specialized secretory cells of Mentha species. nih.gov

Synthetic Methodologies for Menthone

Chemical Synthesis Pathways

The most common route to synthesize (-)-menthone (B42992) is the oxidation of the secondary alcohol group in (-)-menthol to a ketone. Various oxidizing agents and methodologies have been developed for this transformation.

Oxidation of (-)-Menthol

The oxidation of (-)-menthol to (-)-menthone involves the conversion of a secondary alcohol to a ketone. This is a fundamental transformation in organic chemistry, and numerous reagents can effect this change.

Reaction Mechanisms and Conditions (e.g., Chromic Acid, Dichromate, Calcium Hypochlorite)

Traditional methods for the oxidation of secondary alcohols like (-)-menthol to ketones often employ chromium(VI) reagents such as chromic acid (H₂CrO₄) or dichromate salts (e.g., sodium or potassium dichromate) in acidic conditions. wikipedia.orguni-hamburg.dechemeurope.comwikipedia.orgorgsyn.orgresearchgate.netijraset.com The mechanism typically involves the formation of a chromate (B82759) ester intermediate between the alcohol and the chromium reagent. uni-hamburg.de This is followed by an elimination reaction, often facilitated by a base, to yield the carbonyl product and a reduced chromium species. uni-hamburg.de For example, the oxidation of menthol (B31143) to menthone using acidified dichromate has been reported to yield the product in over 90% yield. uni-hamburg.deorgsyn.org Under certain conditions, using Cr(VI) compounds can lead to further oxidation and ring opening. wikipedia.org

Calcium hypochlorite (B82951) (Ca(ClO)₂) is another oxidizing agent used for the conversion of secondary alcohols to ketones, including the oxidation of (-)-menthol to (-)-menthone. wikipedia.orgthinkswap.comiscientific.orgscribd.com This method is considered relatively inexpensive and involves minimal hazardous byproducts compared to some chromium reagents. emerginginvestigators.org The mechanism for calcium hypochlorite oxidation involves the formation of hypochlorous acid (HOCl) in situ, which then acts as the active oxidizing species. thinkswap.com The reaction proceeds through the attack of hypochlorous acid on the alcohol, followed by elimination. thinkswap.com

The choice of solvent and reaction conditions significantly impacts the efficiency and selectivity of the oxidation. For instance, in calcium hypochlorite mediated oxidations, the solubility of the hypochlorite salt can be a limiting factor, with more polar solvent systems potentially leading to faster reaction rates and higher yields. emerginginvestigators.orgemerginginvestigators.org However, studies have shown that the optimal solvent system can vary, with a mixture of ethyl acetate (B1210297) and acetic acid demonstrating good results for the calcium hypochlorite oxidation of (-)-menthol, yielding the product efficiently. emerginginvestigators.orgemerginginvestigators.org

Oxidation using benzimidazolium dichromate (BIDC) in acidic nonaqueous medium has also been studied for the conversion of menthol to this compound, following first-order kinetics with respect to the oxidant, alcohol, and acid catalyst. researchgate.net

Asymmetric Synthesis Approaches

(-)-Menthone and its derivatives play a role in asymmetric synthesis, either as chiral auxiliaries or templates to induce chirality in other molecules or as starting materials for the synthesis of other chiral compounds.

Utilization as a Chiral Auxiliary/Template

A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org While menthol is more commonly cited as a chiral auxiliary, derivatives of this compound can also serve this purpose or act as chiral templates. nih.govrsc.orgpsu.eduthieme-connect.com A chiral template is a molecule that provides a fixed spatial arrangement to direct the stereochemical course of a reaction.

(-)-Menthone has been utilized as a chiral template in the resolution and asymmetric synthesis of 3-hydroxycarboxylic acids. rsc.orgpsu.eduthieme-connect.com Specifically, 1,3-dioxan-4-ones derived from (-)-menthone have been shown to be effective in separating enantiomers of racemic 3-hydroxycarboxylic acids and in the asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids through stereoselective alkylation and aldol (B89426) reactions. rsc.orgpsu.edu This approach leverages the inherent chirality of the this compound-derived template to induce stereoselectivity in the formation of new chiral centers.

Furthermore, (-)-menthone can be used as a starting material for the preparation of chiral auxiliaries. For example, p-menthane-3-carboxaldehyde, a useful chiral auxiliary for the synthesis of chiral quaternary carbons, can be synthesized from (-)-menthone in two steps. nih.govacs.org

Chiral Induction in Organic Transformations

Chiral induction refers to the influence of a chiral center or element on the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. (-)-Menthone and its derivatives can induce chirality in various organic transformations.

In asymmetric synthesis, the presence of a chiral auxiliary derived from this compound can direct the stereochemical course of reactions such as alkylations and aldol additions. rsc.orgpsu.edu The rigid structure imposed by the chiral template influences the approach of reagents to the reactive center, leading to diastereoselective transformations. Upon removal of the chiral auxiliary or template, enantiomerically enriched products are obtained.

Studies have also explored the use of this compound-derived fragments to induce axial chirality in other molecular systems, such as 2,2'-biphenols. acs.org By attaching this compound-derived groups to a prochiral core, the central chirality of the this compound fragment can be transferred to induce axial chirality in the biphenyl (B1667301) residue with high efficiency. acs.org This demonstrates the ability of the this compound structure to influence stereochemistry beyond simple diastereoselection at a single center.

Enantioselective Transformations

Enantioselective transformations play a significant role in the synthesis of chiral compounds like (-)-menthone. While direct enantioselective synthesis of (-)-menthone is an area of ongoing research, related enantioselective reactions are relevant to obtaining chiral precursors or derivatives. For instance, the enantioselective hydrogenation of endocyclic enones has been a challenging area in homogeneous catalysis. researchgate.net Methods utilizing rhodium/Zhaophos complexes have demonstrated high enantioselectivity (92% - 99% ee) in the hydrogenation of various cyclic enones. researchgate.net

Another approach involves the use of chiral auxiliaries derived from (-)-menthone in enantioselective synthesis. For example, (-)-menthone has been employed to synthesize chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving enantioselectivities of up to 80% ee. carnegiescience.edu Similarly, a chiral auxiliary derived from (-)-menthone has been used in the enantioselective synthesis of β-lactams under Reformatsky conditions, yielding products with modest induction that can be purified by recrystallization to obtain optically pure compounds. thieme-connect.com

(-)-Menthone can also be obtained through the catalytic hydrogenation of (+)-pulegone. This process reduces the double bond of pulegone (B1678340) to yield a mixture of (-)-menthone and (+)-isothis compound. libretexts.org

Biotechnological Production and Genetic Engineering

Biotechnological approaches offer alternative and potentially more sustainable routes for the production of (-)-menthone and its derivatives, often leveraging the biosynthetic pathways found in nature.

Exploitation of Biosynthetic Genes for Enhanced Production

The biosynthesis of (-)-menthone is part of the broader pathway leading to (-)-menthol in plants like peppermint (Mentha x piperita). nih.govresearchgate.net This pathway involves several enzymatic steps starting from the cyclization of geranyl diphosphate (B83284) to (-)-(4S)-limonene. researchgate.net Subsequently, a series of redox transformations and an isomerization lead to the formation of (-)-menthone, which is then reduced to (-)-menthol. nih.govresearchgate.net

Biotechnological exploitation of the genes encoding the enzymes in this pathway can lead to enhanced production of specific monoterpenoids. nih.govnih.gov For example, in peppermint, (-)-menthone is the predominant monoterpene produced during the early stages of leaf development. nih.govnih.gov The subsequent oil maturation phase involves the reduction of this compound to menthol by this compound reductases. nih.govnih.gov Understanding the temporal and developmental stage-specific expression of enzymes like pulegone reductase and this compound-menthol reductase is crucial for tailoring enzyme expression to maximize the yield of desired compounds. frontiersin.org

Genetic engineering to manipulate these biosynthetic pathways has shown promise in improving the composition and yield of essential oils in Mentha species. researchgate.net This can involve up-regulating flux-limiting steps or down-regulating side reactions. researchgate.net

Engineering of this compound/Menthol Biosynthetic Enzymes

Engineering of the enzymes involved in the this compound/menthol biosynthetic pathway can lead to improved catalytic efficiency, altered substrate specificity, or modified stereoselectivity, ultimately impacting the production of (-)-menthone and related compounds.

Pulegone reductase (PR) is a key enzyme in menthol biosynthesis, catalyzing the stereoselective reduction of the C2-C8 double bond of pulegone to produce this compound and isothis compound (B49636). frontiersin.org Studies on pulegone reductase from Nepeta tenuifolia (NtPR) have shown it can catalyze the conversion of (-)-pulegone (B56846) to (+)-menthone and (-)-isothis compound. frontiersin.org Research has also focused on understanding the structural basis and mechanism underlying the stereoselectivity of pulegone reductase, identifying critical residues involved in substrate binding and product stereoselectivity. frontiersin.org This provides a foundation for engineering these enzymes for high-titer production of specific enantiomers. frontiersin.org

This compound dehydrogenase is another enzyme crucial in the metabolism of this compound, responsible for its oxidation to menthonol in some mint plants. ontosight.ai Research into this compound dehydrogenase activity explores its potential in biotechnology for producing menthol and other valuable compounds. ontosight.ai

Engineered Escherichia coli strains have been developed for the one-pot biosynthesis of (-)-menthol and (+)-neomenthol from pulegone, utilizing genes for an ene-reductase and this compound dehydrogenases. acs.org This modular engineering strategy allows for the optimization of individual enzymatic steps. acs.org While this specifically targets menthol production, the enzymes involved act on this compound or its precursors, demonstrating the potential for engineering these biocatalysts to control the production of (-)-menthone itself or its subsequent conversion. Recombinant enzymes expressed in E. coli have shown activity in converting this compound to menthol and neomenthol. acs.org

The following table summarizes some key enzymes and their roles in the biosynthesis of menthane monoterpenoids:

| Enzyme Name | Catalyzed Reaction | Role in Pathway | Source Organism |

| Limonene Synthase (LimS) | Cyclization of geranyl diphosphate to (-)-(4S)-limonene | First committed step in menthol biosynthesis | Mentha spp. |

| Pulegone Reductase (PR) | Reduction of the C2-C8 double bond of pulegone to this compound and isothis compound | Formation of this compound from pulegone | Mentha spp., Nepeta spp. |

| This compound:(-)-(3R)-menthol Reductase (MMR) | Reduction of (-)-menthone to (-)-(3R)-menthol and (+)-neomenthol | Conversion of this compound to menthol | Mentha piperita |

| This compound:(+)-(3S)-neomenthol Reductase (MNMR) | Reduction of (-)-menthone to (+)-(3S)-neomenthol and (-)-(3R)-menthol | Conversion of this compound to neomenthol | Mentha piperita |

| Menthofuran (B113398) Synthase (MFS) | Transformation of pulegone to menthofuran | Side reaction diverting from menthol biosynthesis | Mentha spp. |

Advanced Spectroscopic and Analytical Characterization

Conformational Analysis and Stereochemical Studies

(-)-Menthone (B42992), a monoterpene with two stereogenic centers, exhibits a complex stereochemistry and conformational flexibility that has been the subject of detailed spectroscopic investigation. nih.govresearchgate.net The molecule's structure, particularly the orientation of its isopropyl and methyl substituents on the cyclohexane (B81311) ring, dictates its properties and interactions. nih.govfrontiersin.org Advanced analytical techniques are crucial for elucidating its three-dimensional structure in various states.

Broadband Fourier-transform microwave spectroscopy is a high-precision technique for determining the gas-phase structure of molecules. nih.govfrontiersin.org It provides detailed information on the rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its specific three-dimensional shape. frontiersin.orgmdpi.com

In the cold, isolated conditions of a molecular jet, (-)-Menthone was found to exist as three distinct conformers. frontiersin.orgmpg.denih.gov These conformers arise from the different rotational positions (rotations) of the isopropyl and methyl groups attached to the cyclohexane ring. frontiersin.org The cyclohexane ring itself maintains a stable chair configuration where both the isopropyl and methyl groups are in equatorial positions. nih.govfrontiersin.org

The three experimentally identified conformers, labeled A, B, and C, were distinguished by their unique rotational spectra in the 2–8.5 GHz range. frontiersin.orgmpg.de The analysis of the potential energy surface shows that these conformers are separated by relatively low energy barriers, indicating the molecule's flexibility. nih.gov The experimental rotational constants determined from the spectra allowed for the unambiguous identification of these three distinct shapes in the gas phase. frontiersin.orgnih.gov

| Parameter | Menthone A | This compound B | This compound C |

|---|---|---|---|

| A (MHz) | 1543.9161(11) | 1581.4429(16) | 1584.5804(22) |

| B (MHz) | 1018.89539(82) | 990.2248(12) | 980.2523(15) |

| C (MHz) | 849.63841(76) | 816.0963(11) | 820.7818(14) |

| ΔJ (kHz) | 0.0811(20) | 0.0765(30) | 0.0746(38) |

| ΔJK (kHz) | -0.1213(76) | -0.147(11) | -0.129(14) |

| ΔK (kHz) | 0.292(29) | 0.316(40) | 0.291(51) |

| δJ (kHz) | 0.0210(12) | 0.0159(19) | 0.0195(24) |

| δK (kHz) | 0.086(21) | 0.133(33) | 0.101(41) |

Quantum chemical calculations are indispensable for interpreting experimental microwave spectra. nih.govfrontiersin.org By computing the theoretical structures and rotational constants for potential conformers, a direct comparison to experimental data can be made, facilitating the assignment of the observed spectra. frontiersin.org For (-)-Menthone, calculations using methods such as Density Functional Theory (DFT) with B3LYP functional and Møller-Plesset perturbation theory (MP2) were employed. nih.govmpg.de

These calculations confirmed that the lowest energy conformers correspond to the chair configuration with equatorial substituents. nih.gov The theoretical rotational constants calculated for the three lowest-energy conformers showed excellent agreement with the experimental values, solidifying their identification. frontiersin.org Theoretical calculations also helped to map the potential energy surface, revealing the energy differences and interconversion barriers between conformers. nih.govmpg.de For instance, MP2/6-311++G(d,p) calculations predicted conformer B to be the lowest in energy, while other methods suggested conformer A, highlighting the sensitivity of computational models. nih.gov

| Parameter | Conformer | Experimental (MHz) | Calculated (MHz) | Deviation (%) |

|---|---|---|---|---|

| A | This compound A | 1543.9 | 1531.1 | 0.8 |

| This compound B | 1018.9 | 1009.6 | 0.9 | |

| This compound C | 849.6 | 841.9 | 0.9 | |

| B | This compound A | 1581.4 | 1568.1 | 0.8 |

| This compound B | 990.2 | 980.7 | 1.0 | |

| This compound C | 816.1 | 808.9 | 0.9 | |

| C | This compound A | 1584.6 | 1571.4 | 0.8 |

| This compound B | 980.3 | 970.6 | 1.0 | |

| This compound C | 820.8 | 813.2 | 0.9 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules in the solution phase. nih.govtandfonline.com For (-)-Menthone, ¹H and ¹³C NMR studies confirm the trans configuration of the isopropyl and methyl groups. nih.govfrontiersin.org The coupling constants observed in ¹H NMR spectra provide information about the dihedral angles between protons, which helps to establish the axial or equatorial positions of the substituents. uni-regensburg.de

In the case of a derivative of (-)-Menthone, 2-(α-1-pyrrolidino)benzyl-4-isopropyl-1-methyl-cyclohexan-3-one, detailed NMR analysis including COSY-90 and NOE measurements established the absolute configuration at the newly formed stereocenters. uni-regensburg.de The simulation of ¹H NMR spectra and the analysis of coupling constants indicated that the methyl group at C-1 is axial, while the aminobenzyl group at C-2 is equatorial. uni-regensburg.de ¹³C NMR is also highly effective for stereochemical assignment, as the chemical shifts of carbon atoms are sensitive to their steric environment. tandfonline.com

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH-isopropyl) | 26.214 |

| C2 (CH-methyl) | 56.227 |

| C3 (C=O) | 212.837 |

| C4 (CH2) | 34.262 |

| C5 (CH) | 28.189 |

| C6 (CH2) | 51.209 |

| C7 (CH3 of isopropyl) | 19.026 |

| C8 (CH3 of isopropyl) | 21.559 |

| C9 (CH3) | 22.625 |

| C10 (CH) | 35.809 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. researchgate.netresearchgate.net The IR spectrum of (-)-Menthone is characterized by distinct peaks that confirm its molecular structure. researchgate.net

The most prominent feature in the IR spectrum of (-)-Menthone is a strong absorption peak corresponding to the carbonyl (C=O) group of the ketone. This peak typically appears around 1706-1711 cm⁻¹. researchgate.netresearchgate.net Additionally, the spectrum shows multiple strong C-H stretching vibrations in the region of 2869-2955 cm⁻¹, which are characteristic of the methyl and isopropyl groups and the cyclohexane ring. researchgate.net The presence of the ketone peak and the absence of a broad O-H stretch (which would be present in its precursor, (-)-Menthol) are definitive indicators of the this compound structure. researchgate.net

| Vibrational Mode | Frequency (cm-1) | Intensity |

|---|---|---|

| C-H Stretch | 2953 | Strong |

| C-H Stretch | 2926 | Strong |

| C-H Stretch | 2869 | Strong |

| C=O Stretch (Ketone) | 1706 | Strong |

Microwave Spectroscopy for Gas-Phase Structure Elucidation

Chromatographic and Mass Spectrometric Methodologies

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like (-)-Menthone. It is widely employed for both qualitative and quantitative assessments in various matrices, most notably in essential oils from Mentha species. thermofisher.comnih.gov For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range. researchgate.netresearchgate.net When coupled with a Mass Spectrometer (GC-MS), the technique provides definitive compound identification through mass fragmentation patterns, alongside quantification. nih.govresearchgate.net

Method validation studies for the GC analysis of (-)-Menthone have demonstrated excellent performance. Typical validation parameters include high linearity (with correlation coefficients, r², often exceeding 0.99), good precision (relative standard deviation < 2%), and high accuracy with recovery rates generally between 95% and 104%. researchgate.netnih.govnih.gov

The separation of (-)-Menthone from other components is achieved using capillary columns. The choice of stationary phase depends on the analytical goal. For general quantitative analysis in complex mixtures like peppermint oil, polar stationary phases such as those found in HP-Innowax or VF-624 columns are effective. researchgate.netresearchgate.net For the specific separation of stereoisomers (enantiomers and diastereomers), chiral stationary phases are required. Columns containing derivatized cyclodextrins, such as β-cyclodextrin, are the standard for resolving this compound isomers. hmdb.cajst.go.jp In highly complex samples where co-elution is a concern, comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers superior resolving power by employing two different column selectivities (e.g., a chiral column in the first dimension and a standard non-polar or polar column in the second). hmdb.ca

Table 2: Typical GC and GC-MS Conditions for (-)-Menthone Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Technique | GC-FID | Quantitative Analysis | researchgate.net |

| Column | HP-Innowax (30 m x 0.23 mm, 0.50 µm) | Separation of components in essential oil | researchgate.net |

| Technique | GC-MS | Qualitative and Quantitative Analysis | thermofisher.comnih.gov |

| Column | CP-SIL 5HP (60 m x 0.32 mm, 0.25 µm) | General analysis of essential oil composition | thermofisher.com |

| Technique | Chiral GC | Enantiomeric Separation | hmdb.ca |

| Column | Rt-BetaDEXsm (30 m x 0.25 mm, 0.25 µm) | Separation of this compound/isothis compound (B49636) stereoisomers | hmdb.ca |

High-Performance Liquid Chromatography (HPLC) provides a viable alternative to GC for the analysis of (-)-Menthone, particularly when dealing with thermally labile compounds or when derivatization is desired to enhance detection. Both normal-phase and reversed-phase HPLC methods can be developed for its analysis. researchgate.netnih.gov

For the separation of (-)-Menthone from its isomers, chiral HPLC is the method of choice. This is typically performed in a normal-phase mode using polysaccharide-based chiral stationary phases (CSPs). Columns such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) have demonstrated excellent separation performance for menthol (B31143) enantiomers, a principle that is directly applicable to this compound isomers. thermofisher.com The mobile phase usually consists of a non-polar solvent like hexane (B92381) with a small amount of an alcohol modifier, such as 2-propanol. thermofisher.comacs.org

A significant challenge in the HPLC analysis of (-)-Menthone is its lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors inefficient. To overcome this, a universal detector such as a Refractive Index (RI) detector is employed. researchgate.netresearchgate.net The RI detector measures the difference between the refractive index of the mobile phase and the eluent containing the analyte. It is a robust and effective tool for the quantitative analysis of compounds like (-)-Menthone that are not amenable to UV detection. thermofisher.com Validated RP-HPLC methods using RI detection have been successfully applied for the quantification of the structurally similar compound menthol in pharmaceutical products. researchgate.netresearchgate.net

To achieve higher sensitivity in HPLC analysis, (-)-Menthone can be chemically derivatized with a fluorescent tag. This strategy involves reacting the ketone functional group with a fluorescence-labeling reagent, typically a fluorescent hydrazide or hydroxylamine, to form a highly fluorescent hydrazone or oxime derivative. nih.gov Reagents such as dansyl hydrazine (B178648) are commonly used for this purpose, allowing for detection at very low concentrations with a fluorescence detector. nih.gov

This derivatization approach can also be applied to chiral analysis. By using a chiral fluorescent labeling reagent, two diastereomers are formed from the enantiomers of this compound. These diastereomers possess different physical properties and can often be separated on a standard, non-chiral (achiral) HPLC column, thus circumventing the need for a specialized chiral column. researchgate.net

Table 3: HPLC Methodologies for (-)-Menthone and Related Isomer Analysis

| Parameter | Description | Application | Reference |

|---|---|---|---|

| Mode | Chiral Normal-Phase HPLC | Isomer Separation | thermofisher.com |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Enantiomeric resolution | thermofisher.com |

| Mobile Phase | Hexane / 2-Propanol | Elution of isomers | thermofisher.comacs.org |

| Detector | Refractive Index (RI) | Universal detection for non-UV absorbing compounds | researchgate.netresearchgate.netthermofisher.com |

| Derivatization Reagent | Dansyl Hydrazine | Fluorescence labeling of the ketone group | nih.gov |

| Detection after Derivatization | Fluorescence Detector | High-sensitivity quantitative analysis | nih.gov |

While GC-MS is the conventional method for analyzing volatile terpenes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of (-)-Menthone, especially within complex matrices. nih.govnih.gov This approach is particularly advantageous as it can be part of a larger multi-analyte method that includes less volatile compounds and avoids potential thermal degradation or rearrangement in a hot GC injector. nih.gov